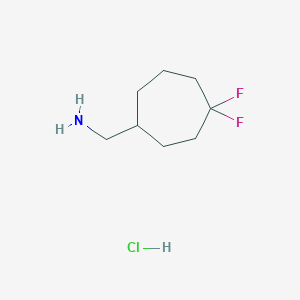![molecular formula C26H20N4O2 B2659000 2-(3-(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)propyl)isoindoline-1,3-dione CAS No. 612041-00-6](/img/structure/B2659000.png)
2-(3-(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)propyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3-(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)propyl)isoindoline-1,3-dione” belongs to the class of 6H-Indolo[2,3-b]quinoxalines . These compounds are known for their pharmacological activities such as antiviral, cytotoxic, and multidrug resistant modulating activities . They are also analogs of a cytotoxic agent ellipticine isolated from Ochrosia elliptica .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of various 6H-indolo[2,3-b]quinoxalines with 4-substituted 2-bromophenylethan-1-ones in a DMSO–K2CO3 system . The presence of a substituent at position 9 of 6H-indolo[2,3-b]quinoxaline does not significantly affect the yield of the reaction products .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using IR and NMR spectra . For example, the IR spectrum of a similar compound showed peaks at 3435–2921 (C–H), 1684 (C=O), 1601 (C=N), 1595–1455 (C=C Ar), 1237 (С–О–С), 1173 (C–Cl) . The 1H NMR spectrum also provides valuable information about the structure .Chemical Reactions Analysis
The chemical reactions involving these compounds include alkylation with phenacyl bromide . In the presence of electron-withdrawing substituents at position 4 of phenacyl bromide, the rate of the competing Kornblum oxidation reaction increases .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various spectroscopic techniques. For instance, a similar compound was found to be a yellow solid with a melting point of 245–246 °C .Scientific Research Applications
- Research : SMR000219348 and its analogs have been synthesized and screened against human cancer cell lines. Some compounds demonstrated moderate cytotoxicity against reproductive organ cell lines, while others exhibited lower cytotoxicity against different cancer cell types .
- Research : Certain derivatives, including SMR000219348, exhibit high thermal stability when complexed with DNA. This property could be harnessed for applications in DNA-targeted therapies or diagnostics .
- Research : Highly active indolo[2,3-b]quinoxaline derivatives, such as SMR000219348 analogs, possess significant MDR-modulating activity. Despite poor inhibitory effects on topoisomerase II enzymes, they may play a role in overcoming drug resistance .
- Research : A mixture containing 2- and 3-(tert-butyl)-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline exhibits a low reduction potential, high solubility, and remarkable stability. These properties make it a promising candidate for energy storage applications .
- Research : Some indole-fused quinoxaline compounds, including SMR000219348, have reported antiviral properties. Investigating their mechanisms and efficacy against specific viruses could be valuable .
- Research : Combining indolo[2,3-b]quinoxaline and 1,2,3-triazole moieties could yield novel compounds with pharmacological potential. Triazoles have been used as antimicrobials, antimalarials, and anti-inflammatory agents .
Anticancer Activity
DNA Duplex Stabilization
MDR Modulation
Low Reduction Potential for Energy Storage
Antiviral Properties
1,2,3-Triazole Incorporation
Mechanism of Action
Future Directions
Future research could focus on the synthesis of new derivatives and study of their chemical behavior . The search for new biologically active compounds remains an important task . Various 6-substituted 6H-indolo[2,3-b]quinoxalines exhibit antiviral activity against vaccinia virus and Indian vesiculovirus , suggesting potential areas for future exploration.
properties
IUPAC Name |
2-[3-(9-methylindolo[3,2-b]quinoxalin-6-yl)propyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O2/c1-16-11-12-22-19(15-16)23-24(28-21-10-5-4-9-20(21)27-23)29(22)13-6-14-30-25(31)17-7-2-3-8-18(17)26(30)32/h2-5,7-12,15H,6,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKRIAXFWYJNGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CCCN5C(=O)C6=CC=CC=C6C5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

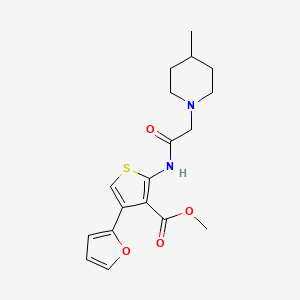
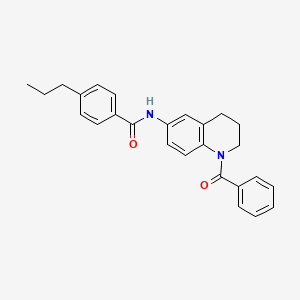
![N-(3-aminopropyl)-3-[cycloheptyl(methyl)amino]-N-methylpropanamide](/img/structure/B2658920.png)
![6,8,9,10,11,12-Hexahydro-5H-imidazo[1,2-d][1,4,8]oxadiazecine;dihydrochloride](/img/structure/B2658922.png)
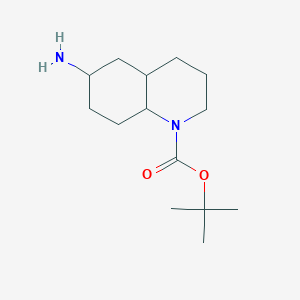
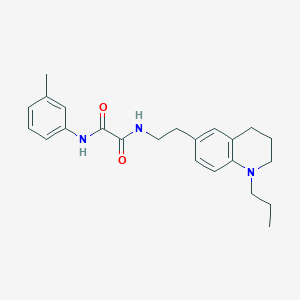
![1-ethyl-5-[(4-methylphenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2658925.png)

![2-(8-oxo-7-(phenylsulfonyl)-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-phenylacetamide](/img/structure/B2658929.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-cyanophenyl)azetidine-3-carboxamide](/img/structure/B2658930.png)
![N,N-dimethyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine](/img/structure/B2658931.png)


